FeCl₃-Catalyzed Double C–Cl Bond Activation in Dichloromethane: o-TolylMgBr Delivers 90% Diarylmethane Yield vs. <1–43% for Phenyl- and p-Tolyl Congeners
In the FeCl₃-catalyzed (2.5 mol%) double C–Cl bond activation of dichloromethane, o-tolylmagnesium bromide produced diarylmethane (Product A) in 90% yield with 21% of the over-insertion by-product diarylethane (Product B) at room temperature. Under identical conditions, phenylmagnesium bromide yielded only ~43% of the corresponding diarylmethane alongside ~25% of diarylethane — a dramatic drop in both yield and chemoselectivity. With p-tolylmagnesium bromide, FeCl₃ (3.0 mol%) gave poor yields and poor selectivity overall. The authors explicitly attribute the superior performance of the o-tolyl Grignard reagent to stabilization of key Fe-aryl intermediates by the ortho-methyl group [1].
| Evidence Dimension | Yield of cross-coupled diarylmethane (Product A) in Fe-catalyzed CH₂Cl₂ activation |
|---|---|
| Target Compound Data | 90% yield of di(o-tolyl)methane (Product A), 21% yield of 1,2-di(o-tolyl)ethane (Product B) with FeCl₃ (2.5 mol%), 25 °C, Grignard:CH₂Cl₂ = 1:12.5 |
| Comparator Or Baseline | Phenylmagnesium bromide: ~43% yield of diphenylmethane (Product A), ~25% yield of 1,2-diphenylethane (Product B) under identical conditions. p-Tolylmagnesium bromide: poor yields and selectivity with FeCl₃ (3.0 mol%). |
| Quantified Difference | o-TolylMgBr delivers a 2.1-fold higher yield of Product A vs. PhMgBr (90% vs. 43%) and substantially better selectivity (A:B ratio of 4.3:1 for o-tolyl vs. 1.7:1 for phenyl). p-TolylMgBr is essentially ineffective under these conditions. |
| Conditions | Anhydrous FeCl₃ (2.5 mol% vs. Grignard), CH₂Cl₂ as both solvent and electrophile, room temperature, Grignard reagent added dropwise, Grignard:CH₂Cl₂ = 1:12.5 (Qian & Kozak, Synlett 2011). |
Why This Matters
A procurement decision to use phenyl- or p-tolylmagnesium bromide instead of o-tolylmagnesium bromide in this Fe-catalyzed transformation would reduce the desired product yield from 90% to ≤43% or to ineffective levels, directly jeopardizing process economics and product purity.
- [1] Qian, X.; Kozak, C. M. Catalytic Double C–Cl Bond Activation in CH₂Cl₂ by Iron(III) Salts with Grignard Reagents. Synlett 2011, No. 6, 852–856. DOI: 10.1055/s-0030-1259922. View Source
